Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester is a chemical compound with the molecular formula C10H9F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonic acid group and a 2-(1-oxopropyl)phenyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol or phenol derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in acylation and esterification reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester involves its ability to act as an acylating agent. The trifluoromethanesulfonic acid group enhances the compound’s reactivity, allowing it to participate in various acylation reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of ester bonds .
Vergleich Mit ähnlichen Verbindungen
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester
Comparison: Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its trifluoromethanesulfonic acid group enhances its acidity and reactivity, making it a valuable reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
646522-74-9 |
---|---|
Molekularformel |
C10H9F3O4S |
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
(2-propanoylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-2-8(14)7-5-3-4-6-9(7)17-18(15,16)10(11,12)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ZGLRFEATIYLONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.